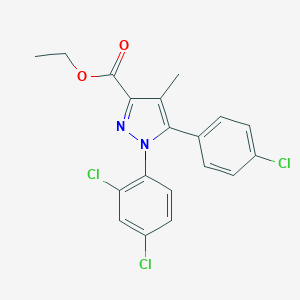

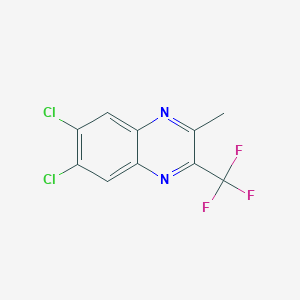

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

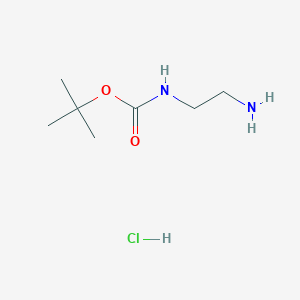

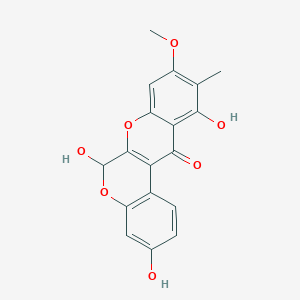

The compound 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is a quinoxaline derivative characterized by the presence of chloro, methyl, and trifluoromethyl substituents on its quinoxaline core. While the provided papers do not directly discuss this exact compound, they provide insights into the structural and chemical properties of related quinoxaline derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

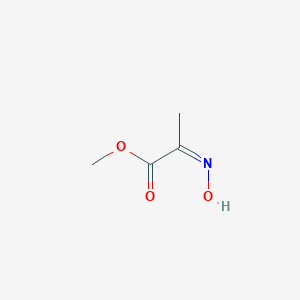

The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline core followed by various functionalization reactions. For instance, starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a range of 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including derivatives with amino, bromo, chloro, and other substituents . This suggests that the synthesis of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline could potentially be achieved through similar methods, with appropriate precursors and reaction conditions tailored to introduce the desired substituents at the correct positions on the quinoxaline core.

Molecular Structure Analysis

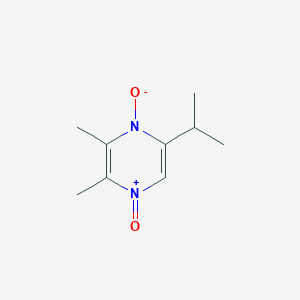

The molecular structure of quinoxaline derivatives is often investigated using techniques such as X-ray diffraction and quantum chemical calculations . The introduction of substituents can significantly affect the crystal structure, intermolecular interactions, and electronic properties of the molecule. For example, the introduction of a methyl group at the C-2 position can affect the formation of hydrogen bonds and the carbonyl stretching IR bands . The molecular electrostatic potential map can reveal the electrophilic and nucleophilic regions of the molecule, which are crucial for understanding its reactivity .

Chemical Reactions Analysis

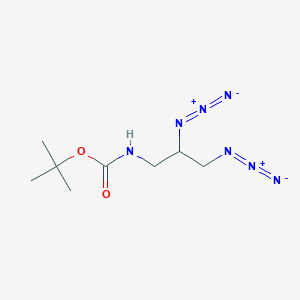

Quinoxaline derivatives can undergo various chemical reactions, including cycloaddition and substitution reactions, to yield a diverse array of products . The reactivity of these compounds can be influenced by the nature of the substituents and the electronic properties of the quinoxaline core. For example, the 1,3-dipolar cycloaddition reaction has been used to synthesize pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives, such as solubility, stability, and electronic properties, are influenced by their molecular structure. The introduction of a trifluoromethyl group, for instance, has been found to improve the biological activity and physicochemical properties of certain quinoxalinecarboxylic acids . Optical properties, including absorption and emission spectra, can be affected by the nature of the substituents and the electronic structure of the quinoxaline core . Additionally, the presence of electron-withdrawing or electron-donating groups can lead to phenomena such as solvatochromism and aggregation-induced emission .

Aplicaciones Científicas De Investigación

NMDA Receptor Antagonism

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline has been studied for its interaction with the NMDA receptor. A series of related compounds demonstrated binding affinity to the glycine site of the NMDA receptor. These compounds also showed functional antagonism and the ability to prevent NMDA-induced hyperlocomotion in mice, suggesting their potential in neurological research (Fray et al., 2001).

H4 Receptor Ligands with Anti-Inflammatory Properties

Research has identified this compound as a lead structure for human histamine H4 receptor (H4R) ligands. It was part of a series that demonstrated significant anti-inflammatory properties in vivo, particularly in the rat carrageenan-induced paw-edema model (Smits et al., 2008).

Anticancer Activity and Molecular Docking Studies

The compound has been investigated for its anticancer activity. Studies involving X-ray diffraction, IR spectrum analysis, and molecular docking suggested its higher cytotoxic activity against certain cancer cell lines. This highlights its potential application in cancer research (Kadela-Tomanek et al., 2018).

Synthesis of New Quinoxaline Derivatives

Research has also focused on the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one. This includes the creation of derivatives with potential application in chemical research and drug development (Didenko et al., 2015).

Fluorescent Dye Synthesis

The compound has been used in the synthesis of new fluorescent dyes, demonstrating its utility in developing materials with specific optical properties (Jaung, 2006).

Anti-Mycobacterium Tuberculosis Agents

Another application involves its derivatives being synthesized and evaluated for antituberculosis activity. Certain derivatives displayed significant activity, including against drug-resistant strains, suggesting their potential in tuberculosis treatment research (Jaso et al., 2005).

Mecanismo De Acción

Biochemical Pathways

Given the structural similarity to other quinoxaline derivatives, it may be involved in pathways related to antibacterial activity . More research is needed to confirm this and identify other potentially affected pathways .

Pharmacokinetics

These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Propiedades

IUPAC Name |

6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3N2/c1-4-9(10(13,14)15)17-8-3-6(12)5(11)2-7(8)16-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGIXFQHHSLMBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C(F)(F)F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20439353 |

Source

|

| Record name | 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |

CAS RN |

143309-87-9 |

Source

|

| Record name | 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20439353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.